![molecular formula C18H19NO5S B2753757 Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate CAS No. 885905-93-1](/img/structure/B2753757.png)
Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate
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Overview
Description
Synthesis Analysis
The compound can be synthesized by incorporating a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate . This synthetic intermediate was used as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds containing the benzocaine core . Facile coupling, Michael addition, condensation, and nucleophilic attack reactions were used to synthesize the targets .Molecular Structure Analysis
The ethyl 4-[2-(benzylamino)acetamido]benzoate molecule contains a total of 44 bond(s). There are 24 non-H bond(s), 14 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
The reaction between benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole furnishes in excellent yield ethyl 4-(2-cyanoacetamido)benzoate . This compound is a good intermediate for the synthesis of other modified compounds .Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, derivatives similar to Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate have been explored for their therapeutic potentials. For instance, compounds with a structure involving sulfonyl and benzoyl groups have shown promise as antifolate agents, potentially inhibiting dihydrofolate reductase (DHFR) and exhibiting antitumor activity (Gangjee et al., 2007). Additionally, compounds acting as β3-adrenoceptor agonists have been investigated for the treatment of preterm labor, demonstrating the ability to inhibit uterine contractions without significant effects on heart rate or blood pressure (Croci et al., 2007).
Organic Synthesis
In the domain of organic synthesis, ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate-like compounds are utilized as intermediates or reagents for constructing complex molecules. Research has shown that sulfinyl and sulfonyl groups can facilitate transformations such as the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids under conditions that prevent racemization (Thalluri et al., 2014). This demonstrates the utility of such compounds in creating valuable building blocks for further chemical synthesis.
Molecular Biology
In molecular biology, the manipulation of compounds featuring sulfonyl and acetamido groups can be crucial for studying enzyme inhibitors or developing novel drugs. For example, research into serine proteinase inhibitors has revealed that certain sulfonamide derivatives can inhibit enzymes like thrombin and factor Xa, which are critical to the coagulation cascade (Ohno et al., 1980). This suggests potential applications in developing anticoagulant therapies.
Safety And Hazards
The safety data sheet for Ethyl 4-acetylbenzoate, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and get medical attention .
properties
IUPAC Name |
ethyl 4-[(2-benzylsulfonylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-2-24-18(21)15-8-10-16(11-9-15)19-17(20)13-25(22,23)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXLMFAQXKCTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate |
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